4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound characterized by the presence of a chloro group, a tetrahydrofuranyl group, and a trifluoromethyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. One common approach is to react 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with tetrahydro-2-furanylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The tetrahydrofuranyl group can be oxidized to a furan ring or reduced to a more saturated form.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Conversion to furan derivatives.
Reduction: Formation of more saturated tetrahydrofuranyl derivatives.
Hydrolysis: Formation of the corresponding sulfonic acid and amine derivatives.
Scientific Research Applications
4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions of sulfonamide compounds with biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes, thereby inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(tetrahydro-2-furanylmethyl)-1-naphthalenesulfonamide
- 4-chloro-N-(tetrahydro-2-furanylmethyl)benzamide
- 4’-chloro-N-(tetrahydro-2-furanylmethyl)[1,1’-biphenyl]-4-sulfonamide
Uniqueness
4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties compared to similar compounds. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold for the development of new chemical entities.
Properties
IUPAC Name |
4-chloro-N-(oxolan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO3S/c13-11-4-3-9(6-10(11)12(14,15)16)21(18,19)17-7-8-2-1-5-20-8/h3-4,6,8,17H,1-2,5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHGRBAAQQEBGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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